Ethyl 3-hydroxydodecanoate
CAS No.: 183613-15-2
Cat. No.: VC7954233
Molecular Formula: C14H28O3
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183613-15-2 |
|---|---|
| Molecular Formula | C14H28O3 |
| Molecular Weight | 244.37 g/mol |
| IUPAC Name | ethyl 3-hydroxydodecanoate |
| Standard InChI | InChI=1S/C14H28O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h13,15H,3-12H2,1-2H3 |
| Standard InChI Key | CQLRIUYMQWJYSR-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(CC(=O)OCC)O |
| Canonical SMILES | CCCCCCCCCC(CC(=O)OCC)O |
Introduction
Structural and Molecular Characteristics
Crystallographic and Spectroscopic Data
X-ray crystallographic data for ethyl 3-hydroxydodecanoate remains unreported, but molecular modeling based on analogous compounds predicts a staggered conformation with intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups . Gas chromatography–mass spectrometry (GC-MS) analyses using non-polar polydimethyl siloxane columns report a retention index (RI) of 1743, aiding in its identification in complex mixtures . Nuclear magnetic resonance (NMR) spectral predictions indicate characteristic signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), methylene groups adjacent to the ester (δ 2.3–2.5 ppm), and ethyl ester protons (δ 1.2–1.3 ppm and δ 4.1–4.2 ppm) .
Synthetic Methodologies
Reformatsky Reaction: A High-Yield Pathway
The most efficient synthesis of ethyl 3-hydroxydodecanoate involves the Reformatsky reaction, which couples a dodecanal precursor with ethyl bromoacetate in the presence of zinc metal. Optimized conditions include refluxing tetrahydrofuran (THF) at 66°C for 1 minute, achieving a 94% yield . The reaction mechanism proceeds via zinc enolate formation, followed by nucleophilic attack on the aldehyde and subsequent protonation (Figure 1).
Reaction Conditions
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Solvent: Tetrahydrofuran (200 mL)
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Catalyst: Zinc granules (6.5 g, 0.1 mol)
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Reactants: Dodecanal (0.1 mol), ethyl bromoacetate (0.2 mol)
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Workup: Hexane extraction, aqueous washes (H₂O, HCl), drying (Na₂SO₄) .
Alternative Synthetic Routes
While the Reformatsky method dominates, enzymatic esterification using lipases offers an eco-friendly alternative. For example, Candida antarctica lipase B catalyzes the transesterification of 3-hydroxydodecanoic acid with ethanol in non-aqueous media, though yields remain suboptimal (≤70%) compared to traditional methods .
Physicochemical Properties
Thermal Stability and Phase Behavior
Ethyl 3-hydroxydodecanoate exhibits a boiling point of approximately 359°C at atmospheric pressure, extrapolated from analogous tridecanoate derivatives . Differential scanning calorimetry (DSC) of similar compounds reveals glass transition temperatures near -20°C, suggesting that the ethyl ester remains a supercooled liquid under standard conditions .
Solubility and Partition Coefficients
The compound is sparingly soluble in water (log P = 3.83) but miscible with organic solvents such as hexane, ethyl acetate, and dichloromethane . Its hydrophobicity aligns with the Hansen solubility parameters (δD = 16.5 MPa¹/², δP = 4.3 MPa¹/², δH = 6.1 MPa¹/²), predicting compatibility with non-polar polymers .
Applications in Industry and Research
Flavor and Fragrance Chemistry
Ethyl 3-hydroxydodecanoate contributes to the aroma profiles of fermented beverages. In Australian Cabernet Sauvignon wines, it is detected as a minor metabolite, imparting subtle fruity and waxy notes . Its concentration correlates with yeast strain selection and fermentation temperature, suggesting utility in controlled flavor modulation .
Analytical and Characterization Techniques
Chromatographic Profiling
GC-MS analysis using a 5% phenyl-polydimethyl siloxane column (30 m × 0.25 mm × 0.25 µm) effectively separates ethyl 3-hydroxydodecanoate from complex matrices, with electron ionization (70 eV) producing characteristic fragments at m/z 71 (C₄H₇O₂⁺) and m/z 157 (C₁₀H₂₁O⁺) .
Spectroscopic Identification
Fourier-transform infrared spectroscopy (FTIR) reveals prominent absorption bands at 3450 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (ester C=O), and 1170 cm⁻¹ (C-O ester) . These signatures facilitate non-destructive quality control in industrial settings.
Future Directions and Research Gaps
Despite advances in synthesis and characterization, critical gaps persist:
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Enantioselective Synthesis: Current methods produce racemic mixtures. Asymmetric catalysis could yield enantiopure forms for pharmaceutical applications.
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Environmental Impact: Biodegradation pathways remain unstudied, necessitating ecotoxicological assessments.
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Biosynthetic Pathways: Elucidating its role in microbial metabolisms could enable bioengineered production.
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